molecular formula C10H16N2O2 B2666289 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde CAS No. 1144445-88-4

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde

Cat. No.: B2666289
CAS No.: 1144445-88-4
M. Wt: 196.25
InChI Key: VEBVOFDMDLVPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 3,7-Diazabicyclo[3.3.1]nonane Derivatives

The bispidine framework traces its origins to Carl Mannich’s pioneering work in 1930, where he first synthesized substituted bispidine derivatives via condensation reactions involving ketones, aldehydes, and amines. Early efforts focused on optimizing the Mannich reaction (Scheme 1) to generate bispidinones, which are ketone-containing analogs of bispidine. For example, reacting 4-piperidinone derivatives with formaldehyde and primary amines under acidic conditions yielded N,N’-disubstituted bispidinones.

The introduction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde represents a modern advancement in this lineage. Its synthesis typically involves post-functionalization of the bispidine core through formylation or oxidation steps. The carbaldehyde group at position 3 enhances reactivity, enabling further derivatization for applications in coordination chemistry or bioconjugation.

Structural Significance of the Bispidine Core in Chemical Research

The bispidine scaffold’s rigidity and preorganized nitrogen donors make it an ideal ligand for metal coordination. The 1,5-dimethyl-9-oxo variant introduces steric and electronic modifications:

  • Methyl groups at positions 1 and 5 enforce conformational rigidity, favoring the chair-chair conformation observed in gas-phase studies.
  • The 9-keto group reduces basicity compared to non-oxidized bispidines, altering metal-binding selectivity.
  • The 3-carbaldehyde moiety provides an electrophilic site for Schiff base formation or nucleophilic addition, expanding utility in supramolecular chemistry.

Table 1: Key Structural Features of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde

Feature Description
Molecular formula C₁₁H₁₆N₂O₂
Bicyclic system 3,7-Diazabicyclo[3.3.1]nonane
Substituents 1,5-Dimethyl; 9-oxo; 3-carbaldehyde
Conformation Chair-chair dominant (gas phase)

Conformational Analysis of Bispidine Scaffolds

The unsubstituted bispidine scaffold adopts three primary conformations: chair-chair , boat-chair , and boat-boat . Substituents profoundly influence this equilibrium:

  • 1,5-Dimethyl groups sterically hinder boat conformers, stabilizing the chair-chair form.
  • 9-Oxo substitution introduces ring strain, slightly favoring boat-chair conformers in polar solvents.
  • 3-Carbaldehyde ’s electron-withdrawing nature reduces nitrogen basicity, potentially affecting metal-ligand bond strengths.

Computational studies suggest that the chair-chair conformation optimizes orbital overlap for metal coordination, making it the most catalytically relevant form.

Comparative Analysis with Related Bicyclic Nitrogen-Containing Heterocycles

Bispidines are often compared to structurally similar alkaloids and synthetic heterocycles:

  • Sparteine : A natural bis-quinolizidine alkaloid with two fused six-membered rings. Unlike bispidines, sparteine lacks a ketone group and exhibits lower conformational flexibility, limiting its utility in asymmetric catalysis.
  • Cytisine : A tricyclic alkaloid with a pyridone ring. While cytisine shares bispidine’s affinity for nicotinic receptors, its rigid structure complicates synthetic modification.
  • Diazabicyclononanes : Includes isomers like 2,6-diazabicyclo[3.3.1]nonane. These lack the 3,7-diaza configuration, resulting in distinct metal-coordination geometries.

Table 2: Comparative Properties of Bicyclic Nitrogen Heterocycles

Compound Ring System Key Substituents Metal Affinity Applications
Bispidine 3,7-Diazabicyclo[3.3.1]nonane Variable High (N,N’-donors) Catalysis, drug design
Sparteine Bis-quinolizidine None Moderate Chiral auxiliary
Cytisine Tricyclic Pyridone Low Nicotinic receptor ligand

Properties

IUPAC Name

1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9-3-11-4-10(2,8(9)14)6-12(5-9)7-13/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVOFDMDLVPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde typically involves the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with various aldehydes under controlled conditions. One common method includes the use of isatin and its derivatives to form spiro compounds, such as spiro(1,3-diazaadamantane-2,3′-oxindoles) . The reaction conditions often involve the use of acetic anhydride and specific temperature controls to yield the desired products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include isatin derivatives, acetic anhydride, and various oxidizing or reducing agents. Reaction conditions such as temperature and solvent choice play a crucial role in determining the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include spiro(1,3-diazaadamantane-2,3′-oxindoles) and other oxindole derivatives, which have significant biological activities .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a precursor for synthesizing complex organic molecules. Its unique structure allows it to function as a catalyst in asymmetric synthesis reactions, facilitating the formation of chiral centers in target molecules .

Biology

Research indicates that 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde exhibits potential as an anticancer agent. This application arises from its ability to form bioactive compounds that can inhibit cancer cell growth through specific molecular interactions . The compound's mechanism of action often involves binding to enzymes and receptors that play critical roles in cellular pathways.

Medicine

The therapeutic potential of this compound extends to treating various diseases beyond cancer, including infectious diseases. Studies have shown that derivatives of this compound can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Industrial Applications

In industrial settings, 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde is utilized in the development of new materials and chemical processes. Its unique chemical properties enable its use in creating innovative products in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the efficacy of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde in biological systems:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation .
  • Antimicrobial Properties : Research has indicated that modifications to the compound can enhance its lipophilicity, improving its ability to penetrate cell membranes and exhibit antimicrobial effects against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell growth or the activation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications References
1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde 3-carbaldehyde, 1,5-dimethyl, 9-ketone Reactive aldehyde group for covalent binding; potential protease inhibitor scaffold
3,7-Dibenzoyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane (3c) 3,7-dibenzoyl Enhanced lipophilicity; studied for cytotoxicity in cancer cells
Bispidine-based SARS-CoV-2 Mpro inhibitors (e.g., 2e, 2c) 3,7-alkynyl or aryl ketones Antiviral activity via protease inhibition; structural flexibility for target interaction
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones 1,5-diphenyl Local anesthetic and hypotensive activities; aromatic interactions dominate
Bispidine-monoterpene conjugates (e.g., compound 35) 3,7-terpenoid ketones Chiral catalysis applications; enhanced steric bulk for asymmetric synthesis
Haloacetyl bispidine peroxosolvates (e.g., compounds 1–5) 3,7-haloacetyl (Br, I, Cl) Halogen bonding in crystallography; stabilized peroxosolvates

Structural and Functional Differences

Substituent Reactivity :

  • The carbaldehyde group in the target compound enables nucleophilic addition reactions (e.g., Schiff base formation), unlike the benzoyl (3c) or haloacetyl (compounds 1–5) groups, which participate in π-π stacking or halogen bonding, respectively .
  • Alkyne or aryl ketone substituents (e.g., 2c, 2e) enhance π-system interactions, critical for binding to viral proteases, whereas the aldehyde group may facilitate irreversible enzyme inhibition .

Biological Activity: 1,5-Diphenyl analogs exhibit local anesthetic effects due to aromatic interactions with neuronal sodium channels, a property absent in the methyl- and aldehyde-substituted target compound . Bispidine-monoterpene conjugates (compound 35) demonstrate chiral induction in catalysis, leveraging bulky terpene moieties, while the smaller aldehyde group in the target compound favors covalent drug design .

Physicochemical Properties: The carbaldehyde group reduces stability compared to acetyl or benzoyl derivatives, necessitating storage under inert conditions to prevent oxidation .

Analytical Characterization

  • 13C NMR of the target compound shows distinct peaks for the aldehyde carbon (~190–200 ppm) and the bicyclic scaffold carbons, differing from acetyl (~170 ppm) or aryl ketone (~200–210 ppm) derivatives .
  • X-ray crystallography of haloacetyl peroxosolvates reveals halogen-bonded networks, whereas the aldehyde derivative’s structure remains uncharacterized in the provided evidence .

Biological Activity

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde (CAS Number: 147698-79-1) is a compound that has garnered attention due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and orexin receptors. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde is C13H20N2O3C_{13}H_{20}N_{2}O_{3}, with a molecular weight of approximately 252.31 g/mol. The compound features a bicyclic structure that is significant for its interaction with various biological targets.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold exhibit selective binding to nAChRs, particularly the α4β2 subtype. A study revealed that modifications to this scaffold can enhance affinity and selectivity for specific nAChR subtypes:

CompoundnAChR SubtypeK_i (nM)
Bispidineα4β2*600
N-benzylbispidineα3β4*569.6
N-t-boc-bispidineα4β2*45

These findings suggest that structural modifications can lead to significant changes in receptor affinity and functional activity .

Orexin Receptor Activity

1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane derivatives have also been studied for their potential as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite:

  • Antidepressant-like Activity : In mouse models, compounds derived from this scaffold have shown antidepressant-like effects when administered chronically .
  • Impact on Food Intake : The compound has been observed to attenuate the activation induced by orexin A in fasted rats exposed to food odors .

Study on Nicotine Self-administration

In a study examining the effects of the compound on nicotine self-administration in rats, it was found that certain derivatives could reduce nicotine-seeking behavior, indicating potential therapeutic applications for nicotine addiction .

Antidepressant Effects

Another significant study highlighted the antidepressant-like effects of 1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane in chronic administration settings, suggesting its utility in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:

  • Hydrogen Bond Acceptors : The nature of hydrogen bond acceptors (e.g., carboxamide vs. sulfonamide) affects interaction with nAChRs.
  • Alkyl vs Aryl Substituents : Compounds with small alkyl groups tend to exhibit stronger agonistic profiles compared to those with aryl substituents, which may shift towards partial agonism or antagonism .

Q & A

What are the common synthetic routes for 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane derivatives, and how do reaction conditions influence yields?

Classification: Basic (Synthesis Methodology)
Answer:
The synthesis of bispidine derivatives like 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane often employs Mannich reactions, Huang-Minlon reductions, or condensation strategies. For example:

  • Mannich Reaction : Piperidin-4-one derivatives react with primary amines (e.g., 3-cyclopropylmethylamine) and paraformaldehyde in glacial acetic acid/methanol to form 3,7-diazabicyclononanones . Yields (~74%) depend on stoichiometric ratios and solvent polarity.
  • Huang-Minlon Reduction : Ketone groups in intermediates are reduced to methylene groups using hydrazine hydrate and KOH at 160–170°C, achieving yields up to 94% .
  • Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups via sulfamic acid catalysis stabilizes intermediates, with yields >90% .

Key Considerations : Optimize temperature, solvent polarity, and catalyst loading. Monitor via TLC and purify via column chromatography (e.g., 5–10% methanol in CH₂Cl₂) .

How can structural discrepancies in bispidine derivatives be resolved using spectroscopic and crystallographic methods?

Classification: Advanced (Structural Analysis)
Answer:
Contradictions in proposed structures (e.g., keto-enol tautomerism or stereochemistry) require multimodal validation:

  • ¹³C/¹H NMR : Assign carbonyl (C=O ~200 ppm) and methylene signals to confirm reduction of ketones (e.g., post-NaBH₄ treatment shifts from ~200 ppm to 50–70 ppm for CH₂) .
  • X-ray Crystallography : Resolve ambiguities in bicyclic frameworks. For example, X-ray of methyl 2,4-diphenyl-3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate confirmed chair-boat conformations and stereoelectronic effects .
  • IR Spectroscopy : Detect enolic O–H stretches (~3200 cm⁻¹) in tautomeric forms .

Methodological Tip : Combine crystallographic data with dynamic NMR (variable temperature) to study fluxional behavior .

What in vitro assays are suitable for evaluating the anticancer activity of bispidine derivatives, and how do mechanistic studies address conflicting cytotoxicity data?

Classification: Advanced (Biological Activity)
Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values. For example, bispidine-colchicine conjugates disrupt microtubule networks in A549 cells via tubulin polymerization inhibition .
  • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) to confirm mitochondrial-mediated apoptosis, as seen with tetranitrophenyl-bispidinone analogs .
  • Contradiction Resolution : Discrepancies in cytotoxicity (e.g., varying IC₅₀ across analogs) may arise from substituent effects. Compare logP values and cellular uptake using HPLC-MS to correlate lipophilicity with activity .

Experimental Design : Include positive controls (e.g., paclitaxel for microtubule disruption) and validate via siRNA knockdown of apoptotic markers .

How can β-cyclodextrin encapsulation enhance the pharmacological profile of bispidine derivatives, and what analytical techniques validate complex formation?

Classification: Advanced (Drug Delivery)
Answer:
β-Cyclodextrin (β-CD) encapsulation improves solubility and bioavailability of hydrophobic bispidines (e.g., O-benzoyloxime derivatives):

  • Complexation Method : Stir equimolar ratios of bispidine and β-CD in ethanol/water (1:1) at 60°C for 24 hours. Isolate via freeze-drying .
  • Validation Techniques :
    • Phase Solubility Analysis : Plot drug solubility vs. β-CD concentration to determine stability constants (e.g., NA-332 complex showed 1:1 stoichiometry) .
    • DSC/TGA : Detect shifts in melting points or weight loss profiles to confirm inclusion .
    • ROESY NMR : Identify intermolecular NOEs between β-CD protons and aromatic/alkyl groups of the guest .

Outcome : β-CD complexes of O-benzoyloxime-bispidine demonstrated 2-fold higher analgesic activity and reduced acute toxicity compared to tramadol .

What strategies mitigate challenges in crystallizing bispidine derivatives for X-ray studies, particularly with peroxosolvates or halogenated analogs?

Classification: Advanced (Crystallography)
Answer:
Crystallization hurdles (e.g., solvent inclusion, polymorphism) require tailored approaches:

  • Peroxosolvate Formation : Co-crystallize with H₂O₂ in ethyl acetate/petroleum ether gradients. For 1,5-dimethyl-3,7-diazabicyclo derivatives, halogen bonding (e.g., Br/I···O₂) stabilizes peroxosolvate lattices .
  • Temperature Control : Slow cooling (0.5°C/hour) from saturated DCM/MeOH solutions minimizes disorder.
  • Additive Screening : Use seed crystals or ionic liquids to induce nucleation in stubborn cases (e.g., dibenzoyl-bispidines) .

Case Study : Crystalline peroxosolvates of iodo/bromo-bispidines (C13H20X2N2O2·H2O2) were structurally resolved via synchrotron radiation, revealing O–H···O hydrogen bonds (2.7–3.1 Å) .

How do electronic and steric effects of substituents influence the stability and reactivity of bispidine intermediates during functionalization?

Classification: Advanced (Reactivity Analysis)
Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl, nitro) deactivate the bicyclic core, slowing nucleophilic attacks. Boc-protected analogs show enhanced stability during esterification (e.g., 94% yield for tert-butyl dicarboxylates) .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethyl) hinder axial attack in Mannich reactions, favoring equatorial product formation .
  • Reactivity Mapping : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict regioselectivity in electrophilic substitutions .

Case Study : 3,7-Dibenzoyl-1,5-dimethyl derivatives exhibited slower acylation kinetics due to steric hindrance, requiring prolonged heating (20–25 hours) .

What are the best practices for reconciling conflicting NMR data in bispidine derivatives, particularly when characterizing diastereomers?

Classification: Advanced (Analytical Chemistry)
Answer:

  • Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C (e.g., decoalescence of geminal methyl groups in diastereomers) .
  • COSY/NOESY : Identify scalar coupling (³JHH) and spatial proximities to assign stereochemistry. For syn-3-(4-chlorobenzyl)-1,5-dimethyl derivatives, NOE correlations between axial H-2 and H-4 confirmed chair conformations .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Validation : Cross-check with X-ray data (e.g., syn-3,7-diazabicyclo[3.3.1]nonan-9-ol structure resolved via CCDC deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.